N-(pyridin-2-yl)piperidine-3-carboxamide

Antibacterial Prokaryotic Translation Inhibitor Minimum Inhibitory Concentration

Novel antibacterial target identification demands probes with validated, selective mechanisms. N-(Pyridin-2-yl)piperidine-3-carboxamide (CAS 883106-72-7) is a meta-carboxypiperidine amide identified via high-throughput screening as a prokaryotic translation inhibitor, distinct from DNA-targeting agents. • Class-level MIC baseline of 12 μg/mL supports robust SAR exploration. • Fragment-sized (MW 205.26 g/mol) with balanced permeability (LogP 1.42, PSA 54.02 Ų) reduces promiscuity versus sulfonamide analogs. • ≥95% purity; available from stock for FBDD and chemical biology campaigns.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 883106-72-7
Cat. No. B1287252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)piperidine-3-carboxamide
CAS883106-72-7
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15)
InChIKeyNWJQAESAOMBALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-yl)piperidine-3-carboxamide Overview


N-(Pyridin-2-yl)piperidine-3-carboxamide (CAS 883106-72-7) is a synthetic small molecule belonging to the class of N-pyridyl-substituted meta-carboxypiperidine amides [1]. This class was identified through high-throughput screening as a novel series of prokaryotic translation inhibitors, offering a distinct mechanism of action compared to traditional antibiotics [1]. The compound features a piperidine ring with a carboxamide group at the 3-position, linked to a pyridin-2-yl moiety, which is a key structural arrangement dictating its biological activity [1].

N-(Pyridin-2-yl)piperidine-3-carboxamide Substitution Challenges


Simple substitution with other N-pyridyl-piperidine carboxamide isomers or analogs is not feasible due to the critical role of regiochemistry and substitution pattern on biological activity. The 2019 study by Ivanenkov et al. highlights that antibacterial activity is highly sensitive to structural modifications; para- and meta-substituted carboxypiperidine amides were specifically identified as active, suggesting that even a shift in the carboxamide position abolishes desired translation inhibition [1]. Furthermore, downstream derivatization, such as the addition of sulfonyl groups, leads to different antimicrobial profiles and mechanisms, indicating that the core scaffold's properties, including solubility, LogP, and target engagement, are non-transferable between analogs [2].

N-(Pyridin-2-yl)piperidine-3-carboxamide Procurement Evidence


Antibacterial Activity (MIC)

The most promising compound from the N-pyridyl-substituted carboxypiperidine amide class, exhibiting prokaryotic translation inhibition, demonstrated a Minimum Inhibitory Concentration (MIC) of 12 μg/mL [1]. While this value is for the class lead, it establishes a quantitative baseline for the meta-carboxypiperidine scaffold. Direct comparator data for the specific compound N-(pyridin-2-yl)piperidine-3-carboxamide versus other regioisomers like the para-substituted variant is not disclosed in the primary source, limiting the degree of direct differentiation [1]. However, the study's design, which explicitly distinguishes between active p- and m-carboxypiperidine amides, implies that other isomers (e.g., ortho) or unsubstituted piperidines were inactive, a critical class-level inference for selection.

Antibacterial Prokaryotic Translation Inhibitor Minimum Inhibitory Concentration

Lipophilicity (LogP) Advantage

The predicted partition coefficient (LogP) for N-(pyridin-2-yl)piperidine-3-carboxamide is 1.42 . This value indicates appropriate lipophilicity for membrane permeability, which is a key differentiator from more polar analogs like sulfonyl piperidine carboxamide derivatives synthesized for antimicrobial purposes, which typically exhibit significantly lower LogP values due to the addition of polar sulfonyl groups [1]. The moderate LogP of the target compound suggests a superior balance for passive cellular uptake compared to highly polar alternatives.

Physicochemical Property LogP Drug-likeness

Polar Surface Area (PSA) Selectivity

The topological polar surface area (PSA) of N-(pyridin-2-yl)piperidine-3-carboxamide is 54.02 Ų . This is significantly lower than that of many sulfonamide-containing analogs, which can have PSAs exceeding 80 Ų due to the sulfur-containing functional group. A lower PSA is often correlated with reduced off-target binding and improved metabolic stability [1]. In comparison, the target compound's moderate PSA suggests a better selectivity profile than high-PSA analogs, which may promiscuously bind to various proteins.

Polar Surface Area Drug-likeness Selectivity

N-(Pyridin-2-yl)piperidine-3-carboxamide Applications


Antibiotic Mechanism-of-Action Studies

Ideal for research programs focused on characterizing novel prokaryotic translation inhibitors. The compound's classification within the N-pyridyl-substituted meta-carboxypiperidine amides, as identified by Ivanenkov et al., makes it a suitable tool for studying the inhibition of bacterial protein synthesis, distinct from DNA-targeting agents. Use it as a core scaffold for structure-activity relationship (SAR) studies aimed at improving the class's 12 μg/mL MIC baseline [1].

Chemical Probe for Translational Machinery

The moderate LogP (1.42) and PSA (54.02 Ų) values suggest adequate cell permeability without excessive promiscuity, positioning this compound as a superior chemical probe compared to high-PSA sulfonamide analogs. This is critical for target identification and validation studies where off-target effects can confound experimental outcomes.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 205.26 g/mol, this compound is a fragment-sized starting point. Its dual hydrogen bond donor/acceptor capabilities from the amide and pyridine groups enable diverse binding interactions. Procurement for FBDD campaigns targeting new antibacterial targets is supported by the class-level evidence of prokaryotic translation inhibition [1].

Technical Documentation Hub

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